![molecular formula C27H31N3O6 B14004367 (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] CAS No. 17683-82-8](/img/structure/B14004367.png)
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is a synthetic organic compound with the molecular formula C27H31N3O6 and a molecular weight of 493.56 g/mol . This compound is characterized by its complex structure, which includes benzyl, imino, diethane, and methoxyphenyl carbamate groups. It is primarily used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific solvents and ligands to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of column chromatography for purification is common, although it can be challenging due to the formation of by-products . The reaction conditions are optimized to ensure high yield and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Known for its extensive range of therapeutic applications, including anti-inflammatory and anticancer activities.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is unique due to its complex structure and diverse chemical reactivity. Unlike simpler compounds, it offers multiple functional groups that can participate in various chemical reactions, making it a versatile reagent in research .
Eigenschaften
CAS-Nummer |
17683-82-8 |
|---|---|
Molekularformel |
C27H31N3O6 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
2-[benzyl-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O6/c1-33-24-12-8-22(9-13-24)28-26(31)35-18-16-30(20-21-6-4-3-5-7-21)17-19-36-27(32)29-23-10-14-25(34-2)15-11-23/h3-15H,16-20H2,1-2H3,(H,28,31)(H,29,32) |
InChI-Schlüssel |
ICGDTITYHZLVJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


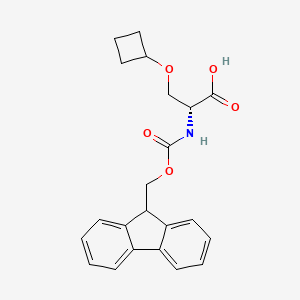
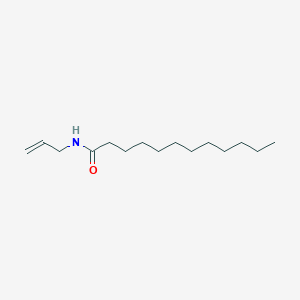
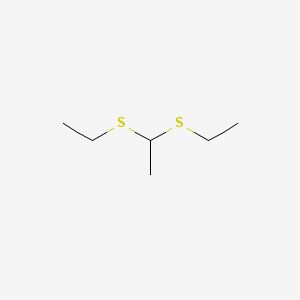
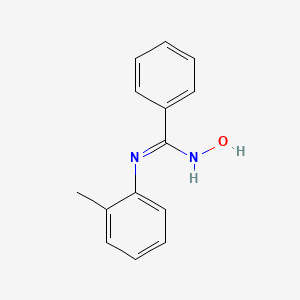
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
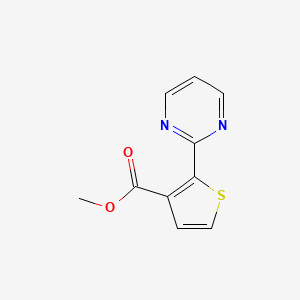
![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
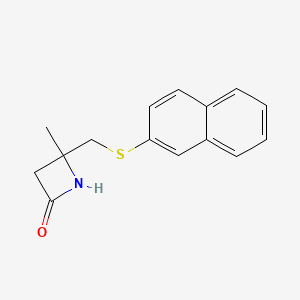
![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)
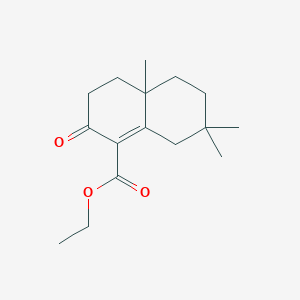
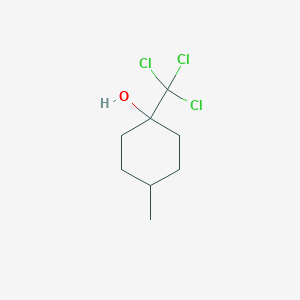
![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
